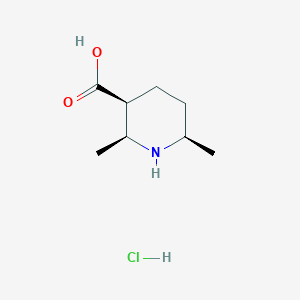

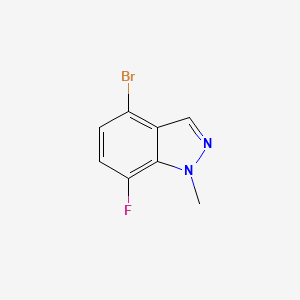

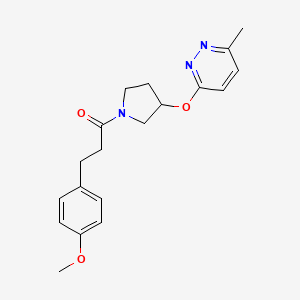

![molecular formula C18H18N4O3S B2370523 1-(benzo[d]thiazole-2-carbonyl)-N-(5-methylisoxazol-3-yl)piperidine-4-carboxamide CAS No. 1226451-17-7](/img/structure/B2370523.png)

1-(benzo[d]thiazole-2-carbonyl)-N-(5-methylisoxazol-3-yl)piperidine-4-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “1-(benzo[d]thiazole-2-carbonyl)-N-(5-methylisoxazol-3-yl)piperidine-4-carboxamide” is a complex organic molecule that contains several functional groups including a benzo[d]thiazole, a piperidine ring, and a carboxamide group . These functional groups suggest that this compound could have interesting biological activities.

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The benzo[d]thiazole and piperidine rings are likely to be planar, while the carboxamide group could adopt different conformations depending on the environment .Chemical Reactions Analysis

The reactivity of this compound would be influenced by its functional groups. For example, the carboxamide group could participate in acid-base reactions, while the benzo[d]thiazole ring could undergo electrophilic aromatic substitution .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its molecular structure. For example, its solubility would be influenced by the polar carboxamide group, while its melting and boiling points would depend on the size and shape of the molecule .Scientific Research Applications

Synthesis and Structural Analysis

A series of benzamide derivatives, including compounds similar in structure to 1-(benzo[d]thiazole-2-carbonyl)-N-(5-methylisoxazol-3-yl)piperidine-4-carboxamide, were synthesized through a reaction of substituted benzoic acids with piperidine, morpholine, or pyrrolidine. The crystal structures of these compounds provide insights into the potential binding sites for allosteric modulators of the AMPA receptor. These findings suggest applications in the development of treatments targeting neurological disorders through AMPA receptor modulation (Wu et al., 2014).

Metabolism and Disposition Studies

Research into the metabolism and disposition of SB-649868, a compound structurally related to the query compound, in humans revealed extensive metabolization and elimination mainly through feces. These studies provide valuable information for the development of new drugs, especially in understanding the metabolic pathways and potential interactions of structurally similar compounds (Renzulli et al., 2011).

Antipsychotic Potential

Heterocyclic analogs of 1192U90, which share a core structure with the query compound, have been evaluated as potential antipsychotic agents. These studies highlighted the importance of structural variations in enhancing the therapeutic profile while minimizing side effects, suggesting the potential of the query compound and its derivatives in antipsychotic drug development (Norman et al., 1996).

Anti-arrhythmic Activity

The synthesis of piperidine-based derivatives, including structures akin to the query compound, demonstrated significant anti-arrhythmic activity. This suggests a potential application in the development of novel treatments for arrhythmias, highlighting the therapeutic value of these compounds (Abdel‐Aziz et al., 2009).

Antituberculosis Activity

Thiazole-aminopiperidine hybrid analogues, similar in structure to the query compound, have been designed and synthesized as novel Mycobacterium tuberculosis GyrB inhibitors. This research indicates the potential application of such compounds in the development of new antituberculosis therapies (Jeankumar et al., 2013).

Future Directions

properties

IUPAC Name |

1-(1,3-benzothiazole-2-carbonyl)-N-(5-methyl-1,2-oxazol-3-yl)piperidine-4-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N4O3S/c1-11-10-15(21-25-11)20-16(23)12-6-8-22(9-7-12)18(24)17-19-13-4-2-3-5-14(13)26-17/h2-5,10,12H,6-9H2,1H3,(H,20,21,23) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SGXTZLXBKDHRJU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NO1)NC(=O)C2CCN(CC2)C(=O)C3=NC4=CC=CC=C4S3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N4O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

370.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Spiro[8lambda6-thiabicyclo[3.2.1]octane-3,2'-oxirane] 8,8-dioxide](/img/structure/B2370443.png)

![Methyl 1-[3-(prop-2-enoylamino)propanoyl]piperidine-3-carboxylate](/img/structure/B2370444.png)

![3-Benzoyl-6,7-dimethoxy-1-[(3-methoxyphenyl)methyl]quinolin-4-one](/img/structure/B2370457.png)

![2-[2-(1,3-Dioxolan-2-yl)ethylsulfanyl]-9-methylpyrido[1,2-a][1,3,5]triazin-4-one](/img/structure/B2370459.png)